(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}-5-methylhexanoic acid
Description
(3R)-3-{(tert-Butoxy)carbonylamino}-5-methylhexanoic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the third carbon and a methyl substituent at the fifth carbon of the hexanoic acid backbone. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide chemistry . This compound is structurally related to bioactive molecules like pregabalin (an anticonvulsant) but differs in its substitution pattern and protective groups, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(3R)-5-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-9(2)7-10(8-11(15)16)14(6)12(17)18-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
ONRRBBCAMWGQFX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CC(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, revealing the free amine for further chemical transformations.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule, including Boc protection, amino acid backbones, and methyl substituents. Key differences lie in functional groups, stereochemistry, and applications.
(2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-5-methylhexanoic Acid
- Molecular Formula: C₁₂H₂₃NO₅
- Molecular Weight : 261.31 g/mol
- CAS RN : 73397-26-9
- Key Features: Hydroxyl group at position 2. Boc-protected amino group at position 3. 5-Methyl substituent.
- Applications : Used as a synthetic intermediate in chiral chemistry due to its hydroxyl group, which may influence solubility and reactivity .
(3S)-3-(([(tert-Butoxy)carbonyl]amino)methyl)-5-methylhexanoic Acid (QK-4859)
- Molecular Formula : C₁₃H₂₄N₂O₅ (estimated)
- CAS RN : 649748-09-4
- Key Features: Boc-protected aminomethyl group at position 3 (vs. methylamino in the target compound). 5-Methyl substituent. (3S) stereochemistry.
Pregabalin ((3S)-3-(Aminomethyl)-5-methylhexanoic Acid)
- Molecular Formula: C₈H₁₇NO₂
- Molecular Weight : 159.23 g/mol
- CAS RN : 148553-50-8
- Key Features: Free aminomethyl group at position 3 (unprotected). 5-Methyl substituent.
- Applications : Clinically approved anticonvulsant; lacks Boc protection, enabling direct bioactivity .
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic Acid (QJ-9711)
- Molecular Formula: C₁₂H₂₃NO₄
- Molecular Weight : 245.31 g/mol (estimated)
- CAS RN : 132605-96-0
- Key Features: Boc-protected aminomethyl group at position 2. 4-Methyl substituent on a pentanoic acid backbone.
- Applications: Synthetic intermediate for modified amino acids .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features | Applications/Notes |
|---|---|---|---|---|---|
| (3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid | C₁₃H₂₃NO₅ | ~275 g/mol* | Not available | Boc-protected methylamino at C3; 5-methyl; (3R) | Intermediate in peptide synthesis |
| (2R,3R)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-5-methylhexanoic acid | C₁₂H₂₃NO₅ | 261.31 g/mol | 73397-26-9 | Hydroxyl at C2; Boc-amino; (2R,3R) | Chiral synthetic intermediate |
| (3S)-3-(([(tert-Butoxy)carbonyl]amino)methyl)-5-methylhexanoic acid (QK-4859) | C₁₃H₂₄N₂O₅ | ~288 g/mol* | 649748-09-4 | Boc-aminomethyl at C3; (3S) | Drug synthesis building block |
| Pregabalin | C₈H₁₇NO₂ | 159.23 g/mol | 148553-50-8 | Free aminomethyl at C3; (3S) | Anticonvulsant drug |
| (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid (QJ-9711) | C₁₂H₂₃NO₄ | 245.31 g/mol* | 132605-96-0 | Boc-aminomethyl at C2; 4-methyl; (R) | Synthetic intermediate |
*Molecular weights marked with an asterisk are estimated based on structural analysis.
Biological Activity
(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid, commonly referred to as Boc-D-homoleucine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various biological contexts. This article explores the biological activity of Boc-D-homoleucine, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Boc-D-homoleucine is C₁₂H₂₃N₃O₄, with a molecular weight of 253.33 g/mol. The compound features a chiral center at the 3-position, which contributes to its unique biological properties. The presence of the Boc group not only protects the amine from unwanted reactions but also facilitates its incorporation into peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃N₃O₄ |
| Molecular Weight | 253.33 g/mol |
| CAS Number | 7021552 |
| Solubility in Water | Soluble |
| Melting Point | Not determined |
Boc-D-homoleucine exhibits several biological activities, primarily attributed to its role as an amino acid analog. Research indicates that it can influence protein synthesis and modulate signaling pathways involved in cell growth and differentiation.
- Inhibition of Protein Synthesis : Boc-D-homoleucine has been shown to inhibit the incorporation of natural amino acids into proteins, thereby affecting cellular metabolism and growth rates. This property is particularly relevant in cancer research, where the modulation of protein synthesis can impact tumor growth.
- Antioxidant Activity : Preliminary studies suggest that Boc-D-homoleucine may possess antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Therapeutic Applications
Given its biological properties, Boc-D-homoleucine has potential applications in various therapeutic areas:
- Cancer Therapy : Due to its ability to inhibit protein synthesis, Boc-D-homoleucine may be explored as a therapeutic agent in cancer treatment. By disrupting the growth of cancer cells, it could serve as a complementary approach alongside traditional therapies.
- Neuroprotective Agent : The antioxidant properties of Boc-D-homoleucine may offer neuroprotective benefits, making it a candidate for research into neurodegenerative diseases.
Study 1: Inhibition of Cancer Cell Proliferation
A study conducted by Tsai et al. (2009) investigated the effects of various amino acid analogs on cancer cell proliferation. Boc-D-homoleucine was found to significantly reduce the proliferation of B16F0 melanoma cells in vitro. The study reported a dose-dependent inhibition of cell growth, suggesting that Boc-D-homoleucine could be an effective agent in targeting cancer cell metabolism.
Study 2: Antioxidant Effects
Research published in Free Radical Biology and Medicine highlighted the antioxidant effects of Boc-D-homoleucine on neuronal cells exposed to oxidative stress. The results indicated that treatment with Boc-D-homoleucine significantly decreased markers of oxidative damage compared to untreated controls.
Table 2: Summary of Key Research Findings
| Study | Findings | |
|---|---|---|
| Tsai et al., 2009 | Inhibited B16F0 melanoma cell proliferation | Potential use in cancer therapy |
| Free Radical Biology | Reduced oxidative damage in neuronal cells | Possible neuroprotective applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
